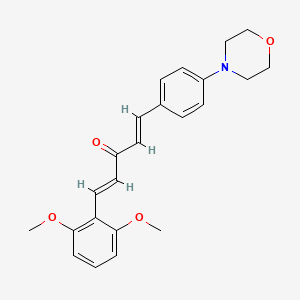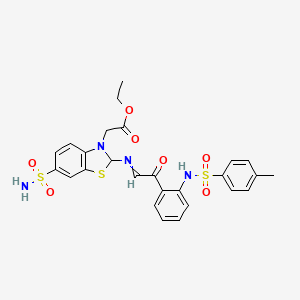
NS2B-NS3pro-IN-1
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
NS2B-NS3pro-IN-1 is a potent inhibitor of the NS2B-NS3 protease, which is a critical enzyme in the replication cycle of flaviviruses such as Zika virus and Dengue virus . This compound has shown significant efficacy in inhibiting the replication of these viruses, making it a promising candidate for antiviral drug development .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of NS2B-NS3pro-IN-1 involves several steps, including the synthesis of intermediate compounds and their subsequent reactions under specific conditions. One common method involves the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol (PEG300) and Tween 80 to achieve the desired formulation .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and efficacy of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the compound in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions: NS2B-NS3pro-IN-1 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and stability .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include fluorogenic peptide substrates, Tris-HCl buffer, and various inhibitors that target the protease activity . The reactions are typically carried out under controlled pH and temperature conditions to ensure optimal results .
Major Products Formed: The major products formed from the reactions involving this compound include modified versions of the compound with enhanced antiviral activity and stability. These products are crucial for further development and testing in antiviral therapies .
Wissenschaftliche Forschungsanwendungen
NS2B-NS3pro-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used to study the mechanisms of protease inhibition and to develop new inhibitors with improved efficacy . In biology, it is employed to investigate the replication mechanisms of flaviviruses and to identify potential targets for antiviral therapies . In medicine, this compound is being explored as a potential treatment for viral infections caused by Zika virus and Dengue virus . In industry, the compound is used in the development of antiviral drugs and in the production of diagnostic tools for detecting flavivirus infections .
Wirkmechanismus
NS2B-NS3pro-IN-1 exerts its effects by inhibiting the activity of the NS2B-NS3 protease, which is essential for the replication of flaviviruses . The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein and thereby inhibiting viral replication . This mechanism of action makes this compound a promising candidate for antiviral drug development .
Vergleich Mit ähnlichen Verbindungen
NS2B-NS3pro-IN-1 is unique in its ability to inhibit the NS2B-NS3 protease with high specificity and potency . Similar compounds include other protease inhibitors that target the same enzyme, such as boronate inhibitors and peptidomimetics . this compound stands out due to its higher binding affinity and efficacy in inhibiting viral replication .
List of Similar Compounds:- Boronate inhibitors
- Peptidomimetics
- Small molecule inhibitors targeting NS2B-NS3 protease
Eigenschaften
Molekularformel |
C26H26N4O7S3 |
|---|---|
Molekulargewicht |
602.7 g/mol |
IUPAC-Name |
ethyl 2-[2-[[2-[2-[(4-methylphenyl)sulfonylamino]phenyl]-2-oxoethylidene]amino]-6-sulfamoyl-2H-1,3-benzothiazol-3-yl]acetate |
InChI |
InChI=1S/C26H26N4O7S3/c1-3-37-25(32)16-30-22-13-12-19(39(27,33)34)14-24(22)38-26(30)28-15-23(31)20-6-4-5-7-21(20)29-40(35,36)18-10-8-17(2)9-11-18/h4-15,26,29H,3,16H2,1-2H3,(H2,27,33,34) |
InChI-Schlüssel |
LUQWYNQQABUFQI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CN1C(SC2=C1C=CC(=C2)S(=O)(=O)N)N=CC(=O)C3=CC=CC=C3NS(=O)(=O)C4=CC=C(C=C4)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



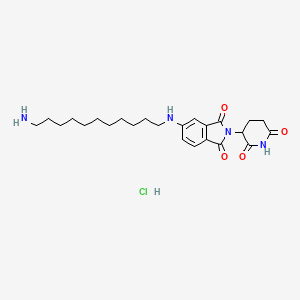
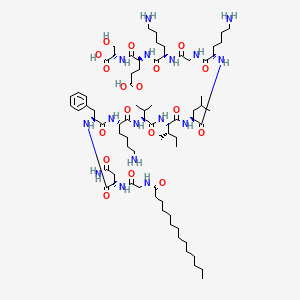
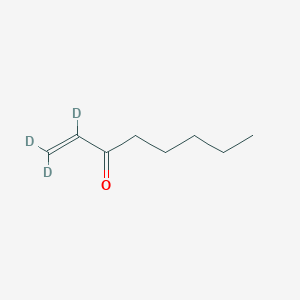
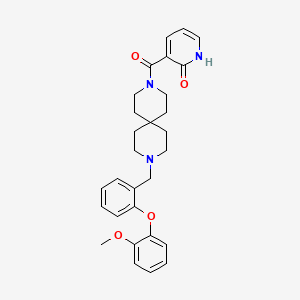
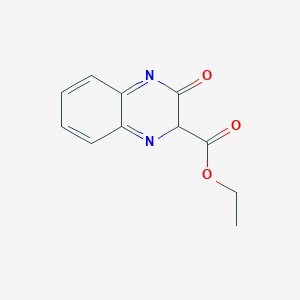
![1-(2-Chlorophenothiazin-10-yl)-2-[[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]ethanone](/img/structure/B12367162.png)
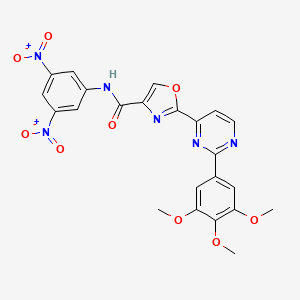
![14-Chloro-5-(2-methoxy-6-methylpyridin-3-yl)-4-methyl-8-oxa-2,5,6,12,13,17,18-heptazatetracyclo[10.5.2.03,7.015,19]nonadeca-1(17),3,6,13,15,18-hexaene](/img/structure/B12367168.png)
![4-[(2-amino-4-oxo-2,3,4a,5,6,7,8,8a-octahydro-1H-pteridin-6-yl)methylamino]benzoic acid](/img/structure/B12367169.png)
![(10S,26S)-26-amino-10-ethyl-10-hydroxy-8,19,21-trioxa-4,15-diazaheptacyclo[14.10.1.02,14.04,13.06,11.018,22.023,27]heptacosa-1,6(11),12,14,16,18(22),23(27)-heptaene-5,9-dione;methanesulfonic acid](/img/structure/B12367171.png)
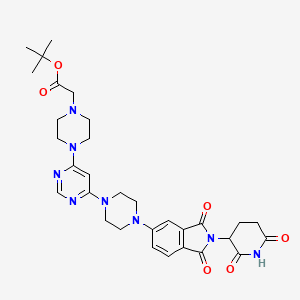
![6-Azaspiro[3.4]octane-2,6-dicarboxylic acid, 6-(1,1-dimethylethyl) ester](/img/structure/B12367189.png)
